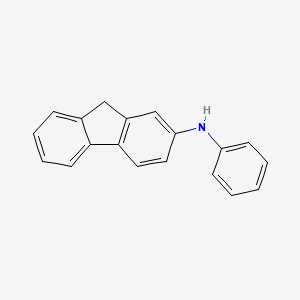
2-Fluorenamine, N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorenamine, N-phenyl- is an organic compound with the molecular formula C13H11N. It is also known by other names such as 2-Aminofluorene and 2-Fluorenylamine . This compound is a derivative of fluorene, where an amino group is attached to the second carbon of the fluorene ring. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluorenamine, N-phenyl- can be synthesized through various methods. One common method involves the reduction of 2-nitrofluorene using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of fluorene with ammonia under high temperature and pressure .
Industrial Production Methods
Industrial production of 2-Fluorenamine, N-phenyl- typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Fluorenamine, N-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Strong nucleophiles such as sodium amide in liquid ammonia are used for substitution reactions.
Major Products Formed
Oxidation: Produces nitroso and nitro derivatives.
Reduction: Produces primary amines.
Substitution: Results in substituted fluorene derivatives.
Scientific Research Applications
2-Fluorenamine, N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluorenamine, N-phenyl- involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s reactivity with nucleophiles and electrophiles plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminofluorene
- 2-Fluorenylamine
- 9H-Fluoren-2-amine
Uniqueness
2-Fluorenamine, N-phenyl- is unique due to its specific substitution pattern on the fluorene ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
32228-97-0 |
|---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
N-phenyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C19H15N/c1-2-7-16(8-3-1)20-17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h1-11,13,20H,12H2 |
InChI Key |
RROUNWVDWBHHTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















